

Resminostat clinical development timeline

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Compound Focus: Resminostat

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Clinical Development Overview

The following table summarizes the key development phases and statuses of **resminostat** across various indications:

Indication	Highest Development Phase	Status
Cutaneous T-cell lymphoma (CTCL)	Preregistration [1]	MAA under review by EMA; decision expected mid-2025 [2].
Hodgkin's disease, Liver cancer, Biliary cancer, etc. [1]	Phase II [1]	Development status varies; biliary tract cancer study in Japan was discontinued [3].
Colorectal cancer	Phase I/II [1]	No recent updates reported in search results.
Diffuse large B-cell lymphoma	Discontinued [1]	Development stopped [1].

Key Clinical Trials & Experimental Protocols

The most critical clinical data for **resminostat** comes from the RESMAIN study, a pivotal Phase II trial in CTCL.

RESMAIN Study Design

- **Objective:** To evaluate the efficacy and safety of **resminostat** as a **maintenance treatment** in patients with advanced-stage CTCL who had achieved disease control with prior systemic therapy [3] [2].
- **Design:** A multi-center, double-blind, randomized, placebo-controlled study conducted across over 50 clinical centers in 11 European countries and Japan [3] [2].
- **Patients:** 201 patients were randomized [2].
- **Treatment Arms:** Patients were randomized 1:1 to receive either oral **resminostat** or a matching placebo [3] [2].
- **Primary Endpoint: Progression-free survival (PFS)**, defined as the time from randomization to disease progression or death from any cause [2].
- **Key Secondary Endpoints:** Included time to next treatment (TTNT) and quality of life measures such as time to symptom worsening (itching) [3] [2].

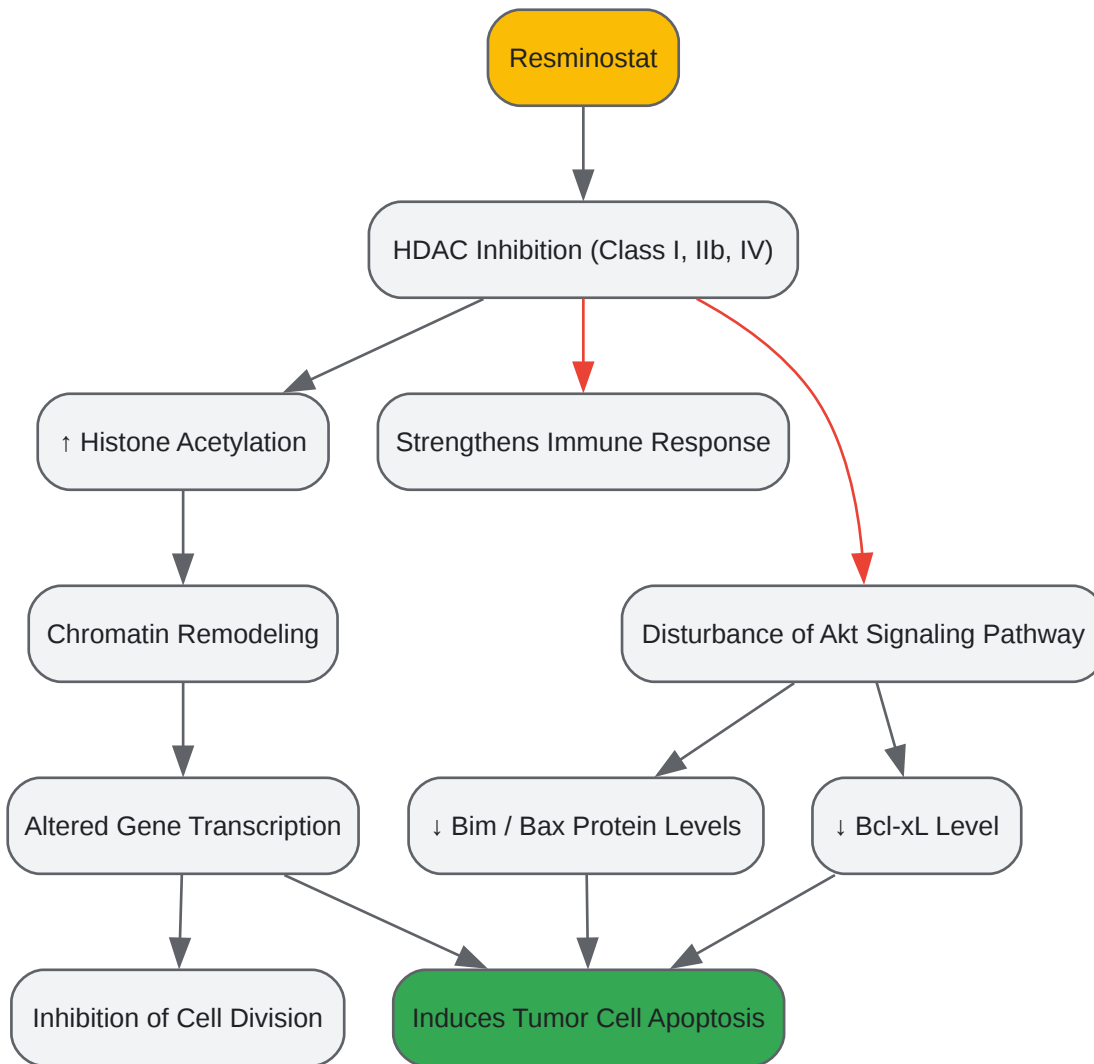
RESMAIN Study Results

The study successfully met its primary endpoint, demonstrating a significant clinical benefit [2].

Outcome Measure	Resminostat Group	Placebo Group	Result
Median Progression-Free Survival (PFS)	8.3 months [2]	4.2 months [2]	97.6% improvement (Hazard Ratio not provided in search results) [2]
Median Time to Next Treatment (TTNT)	8.8 months [2]	4.2 months [2]	More than doubled [2]
Median "Total" PFS	24.3 months [2]	14.9 months [2]	Clinically meaningful improvement [2]
Safety Profile	Mainly mild to moderate, manageable, and reversible side effects [2]		

Mechanism of Action & Signaling Pathways

Resminostat's mechanism and downstream effects can be visualized as follows:



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Resminostat inhibits HDACs, leading to chromatin remodeling and altered gene transcription. It also disrupts the Akt signaling pathway, collectively inducing apoptosis and inhibiting tumor cell division [2] [4].

Current Status and Development Context

- **Regulatory Status:** The Marketing Authorisation Application (MAA) for Kinselby (**resminostat**) is under active review by the European Medicines Agency (EMA). The company submitted

responses to the Day-120 List of Questions in December 2024, and the review is proceeding on schedule. A marketing authorization decision is expected around **mid-2025** [2].

- **Orphan Drug Designation: Resminostat** has received Orphan Drug Designation for CTCL from the EMA (2023) and from SwissMedic (2024), which may provide incentives and market exclusivity upon approval [2].
- **Developer:** The drug is being developed by **4SC AG**, a German clinical-stage biopharmaceutical company [3] [2].

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